1-Amino-tetradecan-2-ol
Description
1-Amino-tetradecan-2-ol is a long-chain amino alcohol with a molecular formula of C₁₄H₃₁NO. It features a 14-carbon backbone with an amino group (-NH₂) at position 1 and a hydroxyl group (-OH) at position 2. This structural configuration grants it amphiphilic properties, enabling interactions with both hydrophobic and hydrophilic environments.
Properties
IUPAC Name |
1-aminotetradecan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)13-15/h14,16H,2-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGKYUVCADNOOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-Amino-tetradecan-2-ol with structurally related amino alcohols, based on data extrapolated from evidence on shorter-chain analogs and substitution patterns:
| Compound Name | Molecular Formula | Chain Length | Functional Group Positions | Key Properties | Applications |
|---|---|---|---|---|---|
| 1-Amino-tetradecan-2-ol | C₁₄H₃₁NO | 14 carbons | -NH₂ (C1), -OH (C2) | High hydrophobicity; potential for membrane interactions | Surfactants, lipid-based drug carriers |
| 1-Aminohexan-2-ol | C₆H₁₅NO | 6 carbons | -NH₂ (C1), -OH (C2) | Moderate solubility; chiral center for asymmetric catalysis | Chiral auxiliaries, organic synthesis |
| 2-Amino-1-(4-methylphenyl)ethan-1-ol | C₉H₁₃NO | Phenyl-substituted | -NH₂ (C2), -OH (C1), methyl (C4) | Enhanced aromatic interactions; improved pharmacokinetics | Medicinal chemistry, receptor ligands |
| 1-Amino-3-(thiophen-2-yl)propan-2-ol | C₇H₁₁NOS | Thiophene-substituted | -NH₂ (C1), -OH (C2), thiophene (C3) | Electrophilic reactivity; potential anticancer activity | Bioactive compound synthesis |
| 2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol | C₅H₈N₃O₂ | Oxadiazole-substituted | -NH₂ (C2), -OH (C1), oxadiazole (C2) | Dual functional groups for diverse reactivity | Heterocyclic chemistry, drug design |
Key Differentiators of 1-Amino-tetradecan-2-ol :
Chain Length and Hydrophobicity: Its 14-carbon chain distinguishes it from shorter analogs (e.g., 1-Aminohexan-2-ol), conferring higher lipid solubility. This property may enhance its utility in lipid bilayer penetration or sustained-release formulations .
Functional Group Spatial Arrangement: The proximity of the amino and hydroxyl groups (C1 and C2) could enable intramolecular hydrogen bonding, stabilizing specific conformations—a feature observed in chiral amino alcohols like 1-Aminohexan-2-ol .
Comparison with Aromatic Analogs: Unlike phenyl- or thiophene-substituted analogs (e.g., ), 1-Amino-tetradecan-2-ol lacks aromaticity, reducing π-π stacking interactions but increasing flexibility for hydrophobic binding .
Research Findings and Methodological Considerations
Contradictions and Gaps :
- Solubility Data: Shorter-chain amino alcohols exhibit moderate water solubility (e.g., 1-Aminohexan-2-ol), but the hydrophobicity of 1-Amino-tetradecan-2-ol may limit this property. Standardized solubility assays are needed .
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